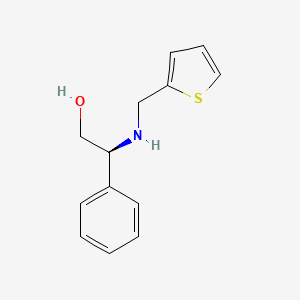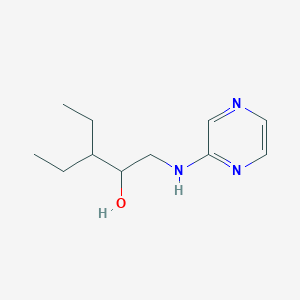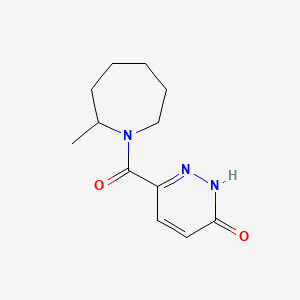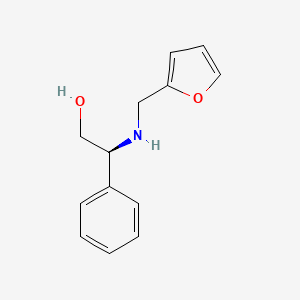
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol, also known as PTE, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are widely used in the treatment of hypertension, angina, and heart failure.
作用機序
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol acts as a β-adrenergic receptor antagonist by binding to the receptor and blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of the downstream signaling pathway, which leads to the physiological effects of this compound. This compound also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the improvement of insulin sensitivity and glucose uptake, and the reduction of myocardial infarct size and improvement of cardiac function. This compound also has antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol in lab experiments is its specificity for the β-adrenergic receptor, which allows for targeted manipulation of the receptor signaling pathway. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other β-adrenergic receptor antagonists. Another limitation is the lack of data on its pharmacokinetics and toxicity, which limits its clinical translation.
将来の方向性
Future research on (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol should focus on improving its potency and selectivity for the β-adrenergic receptor, as well as its pharmacokinetics and toxicity profile. Further investigation into its therapeutic potential in neurological disorders and other diseases should also be explored. Additionally, the development of this compound analogs with improved properties may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol involves the reaction of (S)-2-amino-1-phenylethanol with 2-bromo-1-(thiophen-2-yl)methanone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield this compound as a racemic mixture. The enantiomerically pure form of this compound can be obtained by using chiral reagents or by resolving the racemic mixture using chiral chromatography.
科学的研究の応用
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by blocking the β-adrenergic receptor signaling pathway. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, this compound has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
特性
IUPAC Name |
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-10-13(11-5-2-1-3-6-11)14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDUEYXMXAKRI-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)


![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)

![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)


![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)


